molecular formula C20H20N2O2 B10978419 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

Cat. No.: B10978419
M. Wt: 320.4 g/mol
InChI Key: CTZQGJOOGPHAEV-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a synthetic organic compound that features a benzofuran and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of an appropriate phenol derivative with an aldehyde under acidic conditions.

    Synthesis of the Indole Moiety: The indole structure can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling of the Two Moieties: The benzofuran and indole moieties are then coupled through a propanamide linker. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide linker, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of both the benzofuran and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out under reflux conditions.

Major Products

    Oxidation: Quinone derivatives of the benzofuran moiety.

    Reduction: Amines derived from the reduction of the propanamide linker.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and indole moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-4-yl)propanamide: Lacks the methyl group on the indole moiety.

    3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-indol-3-yl)propanamide: The indole nitrogen is substituted at a different position.

    3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-indol-5-yl)propanamide: The indole nitrogen is substituted at a different position.

Uniqueness

The unique combination of the benzofuran and indole moieties in 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide, along with the specific substitution pattern, imparts distinct chemical and biological properties. This compound may exhibit unique binding affinities and selectivities for biological targets, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methylindol-4-yl)propanamide

InChI

InChI=1S/C20H20N2O2/c1-22-11-9-16-17(3-2-4-18(16)22)21-20(23)8-6-14-5-7-19-15(13-14)10-12-24-19/h2-5,7,9,11,13H,6,8,10,12H2,1H3,(H,21,23)

InChI Key

CTZQGJOOGPHAEV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC4=C(C=C3)OCC4

Origin of Product

United States

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